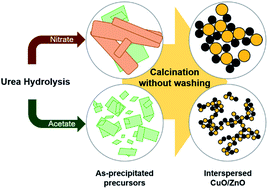Greener and facile synthesis of Cu/ZnO catalysts for CO2 hydrogenation to methanol by urea hydrolysis of acetates†
RSC Advances Pub Date: 2021-04-20 DOI: 10.1039/D1RA02103F
Abstract
Cu/ZnO-based catalysts for methanol synthesis by COx hydrogenation are widely prepared via co-precipitation of sodium carbonates and nitrate salts, which eventually produces a large amount of wastewater from the washing step to remove sodium (Na+) and/or nitrate (NO3−) residues. The step is inevitable since the remaining Na+ acts as a catalyst poison whereas leftover NO3− induces metal agglomeration during the calcination. In this study, sodium- and nitrate-free hydroxy-carbonate precursors were prepared via urea hydrolysis co-precipitation of acetate salt and compared with the case using nitrate salts. The Cu/ZnO catalysts derived from calcination of the washed and unwashed precursors show catalytic performance comparable to the commercial Cu/ZnO/Al2O3 catalyst in CO2 hydrogenation at 240–280 °C and 331 bar. By the combination of urea hydrolysis and the nitrate-free precipitants, the catalyst preparation is simpler with fewer steps, even without the need for a washing step and pH control, rendering the synthesis more sustainable.


Recommended Literature
- [1] Contents list
- [2] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [3] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [4] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [5] Contents pages
- [6] Back cover
- [7] New books
- [8] Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
- [9] Cu(ii)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence†
- [10] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†










